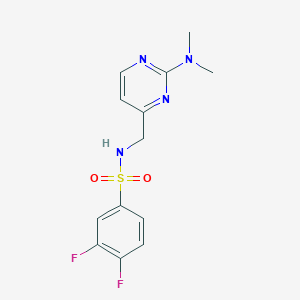

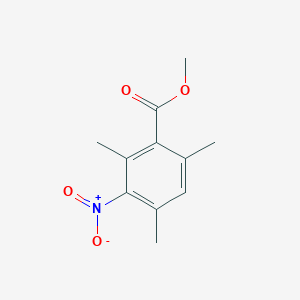

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-difluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

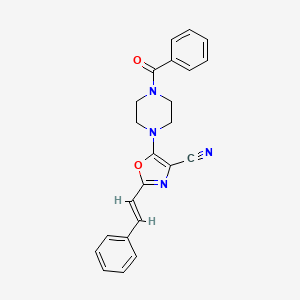

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-difluorobenzenesulfonamide is a chemical compound that is commonly used in scientific research. This compound is a potent inhibitor of a protein kinase called BRAF, which is involved in the regulation of cell growth and proliferation. It has been extensively studied for its potential as a therapeutic agent in the treatment of cancer.

Aplicaciones Científicas De Investigación

Hydrogen-Bond Effect and Molecular Structure Investigation : Sulfamethazine Schiff-base, a compound with structural similarities, has been extensively studied for its hydrogen-bond effects, spectroscopic properties, and molecular structure through both theoretical and experimental approaches. This research emphasizes the stability arising from hyperconjugative interactions and intramolecular hydrogen bond analysis, providing insights into the electronic structures and potential for various applications (Mansour & Ghani, 2013).

Synthesis and Characterization of Novel Compounds : Another study focused on the synthesis and characterization of new sulfonamide molecules, highlighting their structural properties and interaction types within crystal states. This work underscores the significance of sulfonamide derivatives in material science and molecular engineering, offering a pathway to novel applications (Murthy et al., 2018).

Electrostatic Activation for Chemical Synthesis : The electrostatic effect of sulfonylonio functions has been utilized to perform SNAr reactions under mild conditions, showcasing a new route to synthesize pharmaceutically relevant 4-(1-pyridinio)-substituted benzenesulfonamides. This approach demonstrates the versatility of sulfonamide derivatives in facilitating chemical reactions that are critical for drug discovery and development (Weiss & Pühlhofer, 2001).

Corrosion Inhibition Studies : Research into piperidine derivatives related to sulfonamide compounds has identified their potential as corrosion inhibitors for iron, showcasing the importance of these derivatives in industrial applications, particularly in protecting metals from corrosion (Kaya et al., 2016).

Antifungal Activity : Novel triazepines, pyrimidines, and azoles incorporating a sulfonamide moiety have been synthesized, with some showing promising antifungal activity. This highlights the potential of sulfonamide derivatives in contributing to the development of new antifungal agents (Khodairy et al., 2016).

Propiedades

IUPAC Name |

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3,4-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2N4O2S/c1-19(2)13-16-6-5-9(18-13)8-17-22(20,21)10-3-4-11(14)12(15)7-10/h3-7,17H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKGVYYXRCKFOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2955984.png)

![1-(4-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2955994.png)

![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2955995.png)

![Ethyl 4-[(3-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2956001.png)

![Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B2956002.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2956004.png)